molecular formula C12H14N2O3 B1608191 (2-Nitrophenyl)-piperidin-1-ylmethanone CAS No. 26163-44-0

(2-Nitrophenyl)-piperidin-1-ylmethanone

Cat. No.: B1608191
CAS No.: 26163-44-0
M. Wt: 234.25 g/mol
InChI Key: QFRDNSHELUDVAL-UHFFFAOYSA-N
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Description

(2-Nitrophenyl)-piperidin-1-ylmethanone is an organic compound characterized by the presence of a nitrophenyl group attached to a piperidinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)-piperidin-1-ylmethanone typically involves the reaction of 2-nitrobenzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at room temperature to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are carefully controlled to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions: (2-Nitrophenyl)-piperidin-1-ylmethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: (2-Aminophenyl)-piperidin-1-ylmethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

(2-Nitrophenyl)-piperidin-1-ylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Nitrophenyl)-piperidin-1-ylmethanone involves its interaction with specific molecular targets. For instance, as an inhibitor of PqsD, it binds to the active site of the enzyme, preventing the synthesis of signal molecules essential for bacterial communication . This inhibition disrupts quorum sensing and reduces biofilm formation, making it a potential anti-infective agent.

Comparison with Similar Compounds

    (2-Nitrophenyl)methanol: Shares the nitrophenyl group but lacks the piperidinylmethanone moiety.

    (2-Nitrophenyl)acetic acid: Contains a nitrophenyl group attached to an acetic acid moiety.

    (2-Nitrophenyl)ethanol: Similar structure but with an ethanol group instead of piperidinylmethanone.

Uniqueness: (2-Nitrophenyl)-piperidin-1-ylmethanone is unique due to its combination of the nitrophenyl and piperidinylmethanone groups, which confer distinct chemical properties and biological activities. Its ability to inhibit specific enzymes and disrupt bacterial communication sets it apart from other similar compounds .

Properties

IUPAC Name

(2-nitrophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-12(13-8-4-1-5-9-13)10-6-2-3-7-11(10)14(16)17/h2-3,6-7H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRDNSHELUDVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366067
Record name (2-nitrophenyl)-piperidin-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26163-44-0
Record name (2-nitrophenyl)-piperidin-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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